molecular formula C12H20ClN5 B12218569 N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B12218569
M. Wt: 269.77 g/mol
InChI Key: XPDASQXWVTYLCA-UHFFFAOYSA-N
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Description

N-[(1-Isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The 1,3-dimethylpyrazole moiety is substituted at the 5-position with an amine group, while the second pyrazole ring is substituted with an isopropyl group at the 1-position. Its synthesis likely involves alkylation or coupling reactions using 1,3-dimethyl-1H-pyrazol-5-amine as a precursor, a common starting material in pyrazole chemistry .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

2,5-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-11(5-6-14-17)8-13-12-7-10(3)15-16(12)4;/h5-7,9,13H,8H2,1-4H3;1H

InChI Key

XPDASQXWVTYLCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=NN2C(C)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole derivatives with suitable alkylating agents. One common method is the alkylation of 1-isopropyl-1H-pyrazole-5-amine with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with various functional groups.

Scientific Research Applications

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method (Key Steps) Biological Activity (if reported)
N-[(1-Isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine (Target) C₁₂H₂₀N₆ 248.33 g/mol 1,3-Dimethylpyrazole + isopropylpyrazole linked via methylene Likely alkylation of 1,3-dimethylpyrazol-5-amine Not reported in evidence
2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde (Compound 1) C₂₀H₂₀N₂O₃ 344.39 g/mol Benzaldehyde + pyridine + isopropylpyrazole Multi-step coupling (patent route) Treats sickle cell disease, pulmonary fibrosis
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide C₇H₁₁N₃O 153.18 g/mol 1,3-Dimethylpyrazole + acetamide Acetylation of 1,3-dimethylpyrazol-5-amine Intermediate for further derivatization
PA21A092 (Pyrazoleamide antimalarial) C₂₃H₂₃ClFN₅O 440.16 g/mol 1,3-Dimethylpyrazole + benzimidazole + fluorophenyl Coupling with 4-(4-chloro-2-fluorophenyl)pyrazol-5-amine Targets erythrocyte Na+ homeostasis
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₄N₄ 202.25 g/mol Pyridine + ethylamine substituents Alkylation/amination of pyrazole precursors Not reported
Key Observations:
  • Complexity vs. Simplicity : The target compound is less complex than Compound 1 , which includes a benzaldehyde-pyridine scaffold, but more complex than simpler acetamide derivatives .
  • Bioactivity : Compound 1 and PA21A092 have defined therapeutic roles, whereas the target compound’s biological profile remains unexplored.
  • Substituent Influence : The isopropyl group in the target compound may enhance lipophilicity compared to methyl or ethyl substituents in analogs .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) $^1$H NMR Features (δ, ppm) $^{13}$C NMR Features (δ, ppm)
Target Compound Not reported Expected: 1.3–1.5 (isopropyl CH₃), 2.1–2.3 (CH₃), 3.5–4.0 (CH₂) Predicted: 10–25 (CH₃), 45–55 (CH₂), 140–150 (pyrazole C)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide 3,123 (NH), 1,667 (CO) 2.04 (s, CH₃), 5.95 (s, pyrazole H-4), 9.84 (s, NH) 169.82 (CO), 141.83 (C)
PA21A092 Not reported 7.62–7.64 (m, aromatic H), 5.15 (s, CH₂), 1.39 (d, isopropyl) 169.25 (CO), 147.16 (pyrazole C)
Key Insights:
  • The target compound’s $^1$H NMR would distinguish isopropyl (δ 1.3–1.5) and methylene (δ 3.5–4.0) protons, unlike acetamide derivatives with NH/CO signals .
  • PA21A092’s benzimidazole and fluorophenyl groups introduce distinct aromatic resonances absent in the target compound .

Biological Activity

N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, making them significant in medicinal chemistry due to their diverse pharmacological properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC12H20N5
Molecular Weight220.32 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C)N(C)C1=NN(C(=C1)NCC)C

Synthesis

The synthesis of this compound typically involves the reaction of 1-isopropyl-1H-pyrazole with 1,3-dimethyl-1H-pyrazole under basic conditions. This process often utilizes potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to enhance yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate biological pathways and influence cellular functions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced growth of certain microorganisms .
  • Receptor Binding: It can bind to various receptors, potentially altering signal transduction pathways that are critical for cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
SF26812.50
NCI-H46042.30

These findings suggest that the compound may be effective in inhibiting tumor growth and could serve as a lead compound for further drug development.

Antimicrobial Properties

In addition to its anticancer potential, this pyrazole derivative has been investigated for its antimicrobial activity. The compound demonstrated efficacy against various bacterial and fungal strains, indicating its potential use in treating infections .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Inhibition of Cancer Cell Proliferation : A study reported significant cytotoxic effects on Hep2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively for related pyrazole compounds .
  • Targeting Specific Kinases : Compounds derived from pyrazoles have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, highlighting their potential as targeted cancer therapies .
  • Antifungal Activity : Research indicates that similar compounds exhibit antifungal properties by disrupting fungal cell membranes and metabolic processes .

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